3-(2-Methylphenyl)-4'-thiomethylpropiophenone
Overview
Description
The compound “3-(2-Methylphenyl)-4’-thiomethylpropiophenone” likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a methyl group (CH3) attached to the second carbon atom. The “4’-thiomethylpropiophenone” part suggests the presence of a propiophenone group (a three-carbon chain attached to a phenyl group with a carbonyl group (C=O) at the end), with a thiomethyl group (CH3-S) attached to the fourth carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-methylphenyl compound with a 4’-thiomethylpropiophenone derivative. The exact conditions and reagents would depend on the specific synthesis route chosen .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex, three-dimensional structure due to the presence of the phenyl rings and the various attached groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The presence of the phenyl rings, the carbonyl group, and the thiomethyl group could all potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Catalysis and Synthesis
A study by Wakui et al. (2004) explores the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, showcasing a unique multiple arylation via C-C and C-H bond cleavages to yield 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. This process highlights the compound's potential in complex organic syntheses and catalytic transformations, offering new pathways for creating intricate molecular architectures (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Inhibition Mechanism Study
The inhibition mechanism of matrix metalloproteinase 2 (MMP2) by the sulfoxide analogue of SB-3CT, a compound structurally related to "3-(2-Methylphenyl)-4'-thiomethylpropiophenone," is thoroughly investigated by Tao et al. (2010). The study employs DFT and QM/MM calculations to understand the energetics of the deprotonation-induced ring-opening, providing insights into the stereoelectronic effects and conformational influences on reaction barriers. This research contributes to the development of MMP2 inhibitors, which are crucial for treating various diseases, including cancer and cardiovascular conditions (Tao, Fisher, Shi, Mobashery, & Schlegel, 2010).
Environmental Bioremediation
Research by Bhushan et al. (2000) describes the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, indicating the utility of microbial degradation pathways involving compounds with similar structural features for environmental cleanup. This study not only sheds light on the metabolic pathways involved but also emphasizes the potential of using microorganisms for the bioremediation of hazardous compounds (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Material Science and Polymer Chemistry
A novel approach to enhancing the properties of polythiophenes, which are critical in the field of organic electronics, is demonstrated by Tapia et al. (2010). The study involves synthesizing copolymers from thiophenes containing azobenzene moieties, offering advancements in the development of materials with tailored thermal, optical, and electrochemical properties for applications in photovoltaics and electronic devices (Tapia, Reyna-González, Huerta, Almeida, & Rivera, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-methylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS/c1-13-5-3-4-6-14(13)9-12-17(18)15-7-10-16(19-2)11-8-15/h3-8,10-11H,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSPOKDBSULFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644015 | |
Record name | 3-(2-Methylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-36-1 | |
Record name | 3-(2-Methylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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